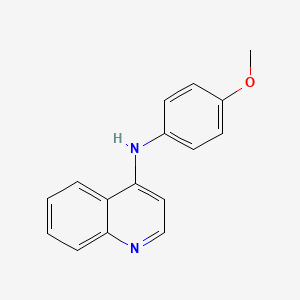

N-(4-methoxyphenyl)quinolin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H14N2O |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

N-(4-methoxyphenyl)quinolin-4-amine |

InChI |

InChI=1S/C16H14N2O/c1-19-13-8-6-12(7-9-13)18-16-10-11-17-15-5-3-2-4-14(15)16/h2-11H,1H3,(H,17,18) |

InChI Key |

XEXJCSNBUIARJF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=CC=NC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Routes and Chemical Derivatization of N 4 Methoxyphenyl Quinolin 4 Amine Analogues

Methodologies for the Synthesis of N-(4-methoxyphenyl)quinolin-4-amine and its Core Quinoline (B57606) Derivatives

The construction of the this compound scaffold can be approached by either forming the quinoline ring system first, followed by the introduction of the amino substituent, or by building the substituted quinoline ring from acyclic precursors.

Conventional and Optimized Synthetic Protocols

The most prevalent conventional method for synthesizing this compound is the nucleophilic aromatic substitution (SNAr) reaction. nih.govfrontiersin.org This well-established protocol involves the reaction of a 4-chloroquinoline (B167314) with 4-methoxyaniline (p-anisidine). nih.govresearchgate.net The reaction is typically heated and can be performed with or without a solvent. nih.gov The use of an excess of the amine can sometimes serve as the solvent. nih.gov To improve yields and reaction conditions, various modifications have been introduced, such as the addition of a base (e.g., potassium carbonate, triethylamine) or an acid catalyst (e.g., hydrochloric acid), particularly when using anilines as nucleophiles. nih.gov

The 4-chloroquinoline precursor itself is commonly synthesized from a corresponding 4-hydroxyquinoline (B1666331), which is generated through several classic named reactions that build the quinoline core. ucsf.edu These methods typically involve the cyclization of aniline (B41778) derivatives. researchgate.netresearchgate.netiipseries.orgrsc.org

Key Conventional Quinoline Syntheses:

Combes Synthesis: Involves the condensation of an aniline with a β-diketone under acidic conditions to form a substituted quinoline. iipseries.orgrsc.org

Conrad-Limpach-Knorr Synthesis: This method uses the reaction of anilines with β-ketoesters. Depending on the reaction temperature, it can yield either 4-hydroxyquinolines (at lower temperatures) or 2-hydroxyquinolines (at higher temperatures). iipseries.org

Gould-Jacobs Reaction: This synthesis starts with an aniline and ethoxymethylenemalonic ester or a similar derivative, proceeding through a cyclization and subsequent thermal reaction to form a 4-hydroxyquinoline-3-carboxylic acid ester, which can be further modified. ucsf.edursc.org

Pfitzinger Reaction: This reaction condenses isatin (B1672199) with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. iipseries.orgmdpi.com

Once the 4-hydroxyquinoline is obtained, it can be converted to the crucial 4-chloroquinoline intermediate by treatment with a chlorinating agent like phosphorus oxychloride (POCl3). ucsf.edu

Table 1: Conventional Synthetic Protocols for 4-Aminoquinoline (B48711) Scaffolds

| Method | Precursors | Reagents & Conditions | Product Type |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | 4-Chloroquinoline, Amine (e.g., 4-methoxyaniline) | Conventional heating (>120°C), often with base (K₂CO₃) or acid (HCl) catalyst. nih.gov | 4-Aminoquinoline |

| Combes Synthesis | Aniline, β-Diketone | Acid catalyst (e.g., H₂SO₄), heat. iipseries.orgrsc.org | Substituted Quinoline |

| Conrad-Limpach Synthesis | Aniline, β-Ketoester | Heat. Cyclization in high-boiling point solvent (e.g., diphenyl ether). ucsf.edu | 4-Hydroxyquinoline |

| Gould-Jacobs Reaction | Aniline, Ethoxymethylenemalonic ester | Initial condensation followed by thermal cyclization at high temperatures (~250°C). ucsf.edursc.org | 4-Hydroxyquinoline-3-carboxylate |

| Pfitzinger Reaction | Isatin, Carbonyl compound | Base (e.g., KOH). iipseries.orgmdpi.com | Quinoline-4-carboxylic acid |

Optimizations of these conventional methods often involve the use of microwave irradiation, which can significantly reduce reaction times from hours to minutes and improve yields. nih.govmdpi.com For instance, the SNAr reaction of 4,7-dichloroquinoline (B193633) with various amines has been shown to proceed in good yields (80-95%) in 20-30 minutes under microwave heating at 140-180°C in DMSO. nih.govfrontiersin.org

Exploration of Novel Synthetic Pathways

Recent research has focused on developing more efficient, atom-economical, and environmentally benign methods for quinoline and 4-aminoquinoline synthesis. These novel pathways often utilize metal catalysis or metal-free oxidative conditions.

Palladium-Catalyzed Dehydrogenative Aromatization: A modern approach involves the palladium-catalyzed reaction of 2,3-dihydroquinolin-4(1H)-ones with amines. nih.govfrontiersin.org This method uses a palladium acetate (B1210297) catalyst, a copper(II) acetate oxidant, and a ligand like 1,10-phenanthroline (B135089) to achieve dehydrogenative aromatization, directly yielding 4-aminoquinolines with excellent functional group tolerance. nih.govfrontiersin.org

Multi-Component Reactions (MCRs): Three-component reactions have been devised that combine, for example, an aniline, an aldehyde, and an alkyne in a single pot to construct the quinoline ring. An imidoylative Sonogashira/cyclization cascade is one such strategy for producing 2-(alkyl/aryl)-4-aminoquinolines. nih.govfrontiersin.org

Metal-Free Oxidative Annulation: These strategies are gaining traction as greener alternatives. They can involve the reaction of anilines with α,β-unsaturated carbonyl compounds under superacidic conditions or the use of iodine as a catalyst to promote the cyclization of enaminones. mdpi.com Another approach uses oxygen as the oxidant for the reaction between 2-(aminomethyl)-anilines and aromatic ketones to give the quinoline product in excellent yield. rsc.org

Aza-Michael/Annulation Cascade: Polysubstituted 4-aminoquinolines can be synthesized from ynones and 2-aminobenzonitriles through an aza-Michael addition followed by an intramolecular annulation. This strategy is operationally simple and offers a high atom economy. nih.gov

Strategies for Chemical Diversification and Analogue Library Synthesis

To explore structure-activity relationships, extensive derivatization of the this compound structure is necessary. This diversification can be achieved by modifying the quinoline core, altering the N-phenyl substituent, or creating more complex bridged and fused ring systems.

Modification of the Quinoline Nucleus

Altering the substitution pattern on the benzo portion of the quinoline ring can significantly impact the molecule's properties. A versatile method to achieve this is to start with appropriately substituted anilines in the initial quinoline synthesis. ucsf.edu For example, using various substituted anilines in the Gould-Jacobs or Conrad-Limpach reactions allows for the synthesis of a library of quinoline rings with diverse substituents at the C-5, C-6, C-7, and C-8 positions. ucsf.edu These substituted 4-hydroxyquinolines can then be chlorinated and subsequently reacted with 4-methoxyaniline to produce the desired analogues. ucsf.edu

Table 2: Synthesis of Quinoline Nucleus-Modified Analogues

| Starting Material (Aniline) | Quinoline Synthesis Method | Resulting Substitution Pattern |

|---|---|---|

| 3-Fluoroaniline | Conrad-Limpach | 7-Fluoro-4-hydroxyquinoline |

| 4-Bromoaniline | Conrad-Limpach | 6-Bromo-4-hydroxyquinoline |

| 2-Ethylaniline | Conrad-Limpach | 8-Ethyl-4-hydroxyquinoline |

| 3-Trifluoromethylaniline | Gould-Jacobs | 7-Trifluoromethyl-4-hydroxyquinoline |

Data derived from synthetic strategies for ring-substituted quinolines. ucsf.edu

Variations on the N-Substituted Phenyl Ring, Including the Methoxyphenyl Moiety

The most direct strategy for diversifying the N-aryl portion of the molecule is to vary the aniline used in the SNAr reaction with 4-chloroquinoline. nih.govfrontiersin.org This allows for the introduction of a wide array of substituted phenyl rings.

To create analogues of this compound, one could employ:

Positional Isomers: Using 2-methoxyaniline or 3-methoxyaniline to explore the impact of the methoxy (B1213986) group's position.

Other Alkoxy Groups: Replacing 4-methoxyaniline with 4-ethoxyaniline or other alkoxy-substituted anilines.

Electron-Donating/Withdrawing Groups: Introducing various substituents onto the aniline ring, such as methyl, chloro, fluoro, trifluoromethyl, or nitro groups, at different positions to probe electronic effects.

Bioisosteric Replacements: Replacing the methoxy group with other functionalities like methylthio, hydroxyl, or N,N-dimethylamino groups.

The synthesis of these varied anilines is well-documented in organic chemistry literature. researchgate.net For example, (4-methoxyphenyl)formamide was synthesized by reacting (4-methoxyphenyl)amine with ethyl formate. researchgate.net This highlights the chemical tractability of the methoxyphenylamine moiety for further derivatization before its coupling to the quinoline core.

Synthesis of Bridged and Fused this compound Systems

Creating more rigid and conformationally constrained analogues through bridging or fusion can lead to compounds with enhanced target specificity.

Fused Systems: The synthesis of fused quinoline heterocycles often involves building a new ring onto the quinoline scaffold. For example, pyrazolo[4,3-c]quinolin-4(5H)-ones can be synthesized from 2-chloro-4-aminoquinoline-3-carbonitrile derivatives. researchgate.net Starting with a suitably substituted 2,4-dichloroquinoline-3-carbonitrile, reaction with an amine followed by hydrolysis and N-alkylation provides a quinolinone intermediate. Fusion with hydrazine (B178648) hydrate (B1144303) then yields the tricyclic pyrazolo[4,3-c]quinolin-4-one system. researchgate.net Adapting this chemistry to an N-(4-methoxyphenyl)amino substituent at the C-4 position would be a viable route to fused analogues.

Bridged Systems: The synthesis of bridged heterocyclic systems often involves linking two nitrogen atoms with a carbon chain. While not directly reported for this compound, general methods have been established for creating bridged benzimidazoles by reacting N,N'-polymethylene-o-phenylenediamines with aldehydes. rsc.org A similar conceptual strategy could be envisioned for bridging the N-1 and the exocyclic amino nitrogen of a quinoline derivative, although this would represent a significant synthetic challenge. A more direct approach could involve synthesizing a diamine where one nitrogen is part of a 4-methoxyphenylamine moiety and the other is an aliphatic amine, which could then be used in a reaction with a precursor like 1,4-dichloroquinoline to form a macrocyclic or bridged structure.

In Vitro and in Vivo Preclinical Biological Activity Spectrum of N 4 Methoxyphenyl Quinolin 4 Amine and Its Analogues

Anti-Cancer and Anti-Proliferative Research

The quinoline (B57606) scaffold is a significant structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including notable anti-cancer effects. nih.govmdpi.com The compound N-(4-methoxyphenyl)quinolin-4-amine and its analogues have been the focus of extensive research to explore their potential as anti-proliferative agents.

Cell-Based Assays for Cytotoxicity and Growth Inhibition Studies

The discovery and development of novel anti-cancer agents heavily rely on robust and efficient screening platforms. Cell-based assays are fundamental tools in this process, allowing for the evaluation of a compound's cytotoxic and anti-proliferative effects against various cancer cell lines. nih.gov

Researchers have synthesized and screened numerous quinoline and quinazoline (B50416) derivatives against a panel of human cancer cell lines, including those from breast (MCF-7), bone marrow (K-562), and cervical (HeLa) cancers. nih.gov These high-throughput screening methods, such as the MTT assay, are crucial for identifying initial lead compounds. nih.govnih.gov For instance, a series of 7-fluoro or 8-methoxy 4-anilinoquinolines were evaluated for their in vitro anti-proliferative activities against HeLa and human gastric carcinoma (BGC-823) cell lines, both of which are known to have high expression of the epidermal growth factor receptor (EGFR). nih.gov

Furthermore, to assess the selectivity of these compounds, their cytotoxic effects are often tested against normal cell lines, such as baby hamster kidney cells (BHK-21). nih.gov This comparative analysis helps in identifying compounds that are selectively toxic to cancer cells while sparing normal cells. The development of such screening platforms has been instrumental in identifying promising quinoline-based anti-cancer candidates for further preclinical development. nih.govnih.gov

A variety of phenylaminoisoquinolinequinones, which are structurally related to this compound, have been synthesized and evaluated for their anti-proliferative activity against human cancer cell lines including AGS (gastric), SK-MES-1 (lung), and J82 (bladder). nih.gov These studies have revealed that the anti-proliferative activity is dependent on the position and electron-donating capacity of the substituted phenylamino (B1219803) group on the quinone nucleus. nih.gov

Cytotoxicity of this compound Analogues

| Compound | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| 7-fluoro and 8-methoxy 4-anilinoquinolines | HeLa (Cervical), BGC-823 (Gastric) | Ten compounds showed anti-tumor activity superior to gefitinib (B1684475). | nih.gov |

| Phenylaminoisoquinolinequinones | AGS (Gastric), SK-MES-1 (Lung), J82 (Bladder) | Moderate to high in vitro anti-proliferative activity. | nih.gov |

| Quinolone and quinoline derivatives | MCF-7 (Breast), K-562 (Bone Marrow), HeLa (Cervical) | Showed selective cytotoxicity against cancer cells. | nih.gov |

A key mechanism by which many anti-cancer drugs exert their effect is by inducing apoptosis, or programmed cell death, in cancer cells. Several studies have demonstrated that this compound analogues can trigger this process.

For example, a series of 4-anilinoquinazolines were identified as potent inducers of apoptosis using a high-throughput caspase-3 activator assay. nih.gov One of the lead compounds from this series, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, was found to be a highly active inducer of apoptosis with an EC50 for caspase activation of 2 nM in T47D breast cancer cells. nih.gov Further structure-activity relationship (SAR) studies led to the discovery of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as another potent apoptosis inducer, with an EC50 of 2 nM in a cell-based apoptosis induction assay. nih.gov

The induction of apoptosis by these compounds is often mediated through the mitochondrial pathway. nih.govnih.gov This can involve the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, leading to an increased Bax/Bcl-2 ratio. nih.gov This shift in balance promotes the release of mitochondrial components such as Smac/DIABLO, which in turn activate caspases, the key executioners of apoptosis. nih.gov Some quinoline derivatives have also been shown to induce apoptosis through the activation of caspases and by causing DNA fragmentation. nih.gov

Fluorescence microscopy techniques using stains like DAPI and propidium (B1200493) iodide are often employed to visualize the nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation, confirming the apoptotic mode of cell death induced by these compounds. nih.gov

In addition to inducing apoptosis, another important anti-cancer mechanism of quinoline derivatives is the disruption of the normal cell cycle progression in cancer cells. nih.govnih.gov The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer.

Flow cytometry analysis has been a valuable tool to investigate the effects of these compounds on cell cycle distribution. nih.gov Studies have shown that certain quinoline derivatives can cause cell cycle arrest at specific phases, such as the G1, S, or G2/M phase, thereby preventing cancer cells from dividing and proliferating. nih.govnih.govnih.gov

For instance, a novel 4-aminoquinazoline derivative was found to cause G1 cell cycle arrest. nih.gov This was attributed to the inhibition of the PI3K signaling pathway, which plays a crucial role in cell cycle regulation. nih.gov Similarly, another tetracyclic-condensed quinoline compound, 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline (BPTQ), was shown to induce a dose-dependent inhibitory effect on the proliferation of cancer cells by arresting them at the S and G2/M phases. nih.gov

Molecular Mechanisms of Action in Cancer Cells

The anti-cancer effects of this compound and its analogues are often rooted in their ability to inhibit various kinase signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis. nih.govnih.govbiorxiv.orgsoton.ac.uksoton.ac.ukresearchgate.net

Cyclin G Associated Kinase (GAK) Inhibition:

A significant body of research has identified 4-anilinoquinolines as potent and selective inhibitors of Cyclin G Associated Kinase (GAK), a serine/threonine kinase involved in membrane trafficking and viral entry. nih.govbiorxiv.orgsoton.ac.uk Optimization of the 4-anilino and quinoline core structures has led to the development of GAK inhibitors with nanomolar activity and high selectivity over other kinases. nih.govbiorxiv.orgsoton.ac.uk For example, the 4-anilinoquinoline compound 1 (structure not specified in the provided text) was identified as a narrow-spectrum GAK inhibitor with a Kd of 5.3 nM. biorxiv.orgsoton.ac.uk Further medicinal chemistry efforts resulted in analogues with over 50,000-fold selectivity for GAK within its kinase subfamily. biorxiv.orgsoton.ac.uk The methoxy (B1213986) groups on the aniline (B41778) ring have been shown to be important for GAK inhibitory activity. biorxiv.orgsoton.ac.uk

Epidermal Growth Factor Receptor (EGFR) Inhibition:

The 4-anilinoquinazoline (B1210976) scaffold, closely related to the 4-anilinoquinoline core of this compound, is a well-established framework for EGFR tyrosine kinase inhibitors. nih.gov However, SAR studies have revealed interesting differences. For instance, while certain substitutions on the quinazoline ring are crucial for EGFR inhibition, they can decrease the apoptosis-inducing activity of some analogues. nih.gov Some 4-anilinoquinazoline derivatives have shown potent activity against EGFR, with a 4-anilinoquinazoline analogue of gefitinib and erlotinib (B232) showing a Kd of 0.32 nM for EGFR. biorxiv.orgsoton.ac.uk

PI3K/AKT/mTOR Pathway Inhibition:

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that regulates cell survival, proliferation, and apoptosis. nih.govnih.gov Its dysregulation is common in many cancers, making it a prime target for anti-cancer drug development. nih.govelsevierpure.com Novel 4-aminoquinazoline derivatives have been designed and synthesized as selective inhibitors of PI3Kα, the p110α subunit of PI3K. nih.gov One such compound, 6b (structure not specified), demonstrated potent anti-proliferative activity by suppressing PI3Kα kinase activity with an IC50 of 13.6 nM and subsequently blocking the downstream PI3K/Akt pathway. nih.gov This inhibition of the PI3K/Akt pathway is a key mechanism contributing to the observed G1 cell cycle arrest and induction of apoptosis by these compounds. nih.gov

Kinase Inhibition Profile of this compound Analogues

| Compound/Analogue Class | Target Kinase | Key Findings | Reference |

|---|---|---|---|

| 4-Anilinoquinolines | GAK | Potent and selective inhibitors with nanomolar activity. | nih.govbiorxiv.orgsoton.ac.uk |

| 4-Anilinoquinazolines | EGFR | Some analogues show potent inhibition (Kd = 0.32 nM). | biorxiv.orgsoton.ac.uk |

| 4-Aminoquinazolines | PI3Kα | Selective inhibition with subsequent blockage of the PI3K/Akt pathway. | nih.gov |

Tubulin Polymerization Inhibition

The disruption of microtubule dynamics is a cornerstone of cancer chemotherapy. Microtubules, essential for cell division, structure, and intracellular transport, are polymers of α- and β-tubulin. nih.gov Compounds that inhibit tubulin polymerization can arrest the cell cycle and induce apoptosis in cancer cells. The colchicine (B1669291) binding site on β-tubulin is a key target for many small molecule inhibitors. acs.orgnih.gov

While this compound itself has not been extensively profiled, several of its analogues have demonstrated significant tubulin polymerization inhibition. For instance, a series of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines, which share the N-(4-methoxyphenyl)amine structure, showed potent inhibition of tubulin assembly. Three lead compounds from this series ( 6a , 7g , and 8c ) exhibited IC₅₀ values ranging from 1.4 to 1.7 μM, which is comparable to the well-known clinical candidate Combretastatin A-4 (CA-4) (IC₅₀ 1.2 μM). nih.govnih.gov These compounds were also found to competitively inhibit the binding of colchicine to tubulin, confirming their mechanism of action targets the colchicine site. nih.gov

Similarly, a novel quinoline-sulfonamide derivative, N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide (D13) , which incorporates a related methoxy-substituted phenyl group, was found to inhibit tubulin polymerization with an IC₅₀ of 6.74 μM. mdpi.com In another study, optimization of 4-(N-Cycloamino)phenylquinazolines, a related heterocyclic system, led to the discovery of potent tubulin inhibitors. The most active compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f) , showed a remarkable tubulin assembly inhibition with an IC₅₀ of 0.77 μM. acs.orgnih.gov These findings collectively suggest that the this compound scaffold is a promising backbone for the development of new tubulin polymerization inhibitors.

| Compound/Analogue | Structure Class | Tubulin Polymerization Inhibition (IC₅₀) | Reference |

|---|---|---|---|

| Analogue 6a | N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine | 1.4 μM | nih.gov |

| Analogue 7g | N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine | 1.7 μM | nih.gov |

| Analogue 8c | N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine | 1.5 μM | nih.gov |

| Combretastatin A-4 (CA-4) (Reference) | Stilbene derivative | 1.2 μM | nih.gov |

| D13 | Quinoline-sulfonamide derivative | 6.74 μM | mdpi.com |

| 5f | 4-(N-Cycloamino)phenylquinazoline | 0.77 μM | acs.orgnih.gov |

Modulation of Autophagy Pathways (e.g., ATG5-dependent autophagy)

Autophagy is a cellular self-degradation process that eliminates damaged organelles and protein aggregates to maintain homeostasis. While it can promote cell survival under stress, excessive autophagy can also lead to a form of programmed cell death. The Autophagy-Related Gene 5 (ATG5) is a key protein in this pathway, essential for the formation of autophagosomes. nih.govresearchgate.net The modulation of autophagy, particularly through the ATG5-dependent pathway, has emerged as a promising strategy in cancer therapy.

Research into 4,7-disubstituted quinoline derivatives has provided direct evidence of this mechanism. A study identified N-(3-nitrophenyl)-7-((3,4,5-trimethoxybenzyl)oxy)quinoline-4-amine (10k) , a close analogue of this compound, as a potent inducer of autophagy. nih.gov Further investigation revealed that compound 10k exerts its anticancer effects by excessively targeting the stabilization of ATG5, leading to autophagy-mediated cell death. This compound displayed potent antiproliferative activity against a range of human tumor cell lines, with IC₅₀ values as low as 0.35 μM against HCT-116 colorectal cancer cells and 0.39 μM against A549 lung cancer cells. nih.gov The ability of this quinoline derivative to directly engage with and stabilize a core component of the autophagy machinery highlights a sophisticated mechanism of action. This suggests that this compound may also possess the ability to modulate ATG5-dependent autophagy pathways.

| Compound | Cell Line (Cancer Type) | Antiproliferative Activity (IC₅₀) | Reference |

|---|---|---|---|

| N-(3-nitrophenyl)-7-((3,4,5-trimethoxybenzyl)oxy)quinoline-4-amine (10k) | HCT-116 (Colorectal) | 0.35 μM | nih.gov |

| HepG2 (Liver) | 1.98 μM | nih.gov | |

| BCG-823 (Gastric) | 0.60 μM | nih.gov | |

| A549 (Lung) | 0.39 μM | nih.gov | |

| A2780 (Ovarian) | 0.67 μM | nih.gov |

Preclinical Efficacy in Animal Models of Disease

Studies on Tumor Growth Inhibition in Xenograft Models

Patient-derived xenograft (PDX) models, where human tumors are implanted into immunodeficient mice, are crucial tools in preclinical cancer research for evaluating the in vivo efficacy of new therapeutic agents. plos.orgchampionsoncology.com These models provide a more clinically relevant setting than in vitro cultures to assess a drug's potential to inhibit tumor growth. plos.org

While in vivo studies specifically for this compound are not documented, the efficacy of its analogues in xenograft models has been reported. The autophagy-inducing quinoline derivative N-(3-nitrophenyl)-7-((3,4,5-trimethoxybenzyl)oxy)quinoline-4-amine (10k) effectively inhibited tumor growth and reduced tumor weight in animal models, corroborating its potent in vitro activity. nih.gov

Furthermore, a related quinazoline analogue, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5g) , was evaluated in a nude mouse xenograft model with MCF7 breast cancer cells. This compound demonstrated a significant tumor inhibitory rate of 51%, showcasing its potential for in vivo anticancer activity. nih.gov These preclinical studies on close structural relatives strongly support the potential of this compound to inhibit tumor growth in vivo.

| Compound/Analogue | Xenograft Model | Efficacy | Reference |

|---|---|---|---|

| N-(3-nitrophenyl)-7-((3,4,5-trimethoxybenzyl)oxy)quinoline-4-amine (10k) | Not specified | Effectively inhibited tumor growth and decreased tumor weight | nih.gov |

| Analogue 5g | MCF7 (Breast Cancer) | 51% tumor inhibitory rate | nih.gov |

Antimicrobial and Antiviral Investigations

Assessment of Antibacterial Activity

The quinoline core is a well-established pharmacophore in antibacterial agents, with fluoroquinolones being a prominent example. These agents typically act by inhibiting bacterial DNA gyrase and topoisomerase IV. mdpi.com The emergence of antibiotic resistance necessitates the discovery of new chemical scaffolds to combat pathogenic bacteria.

Analogues of this compound have shown promising antibacterial properties. A study on quinoxaline (B1680401) derivatives, which are structurally similar to quinolines, identified 3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide (4e) as a potent antibacterial agent. This compound exhibited a minimum inhibitory concentration (MIC) of 0.12 μg/mL against Streptococcus pneumoniae, a Gram-positive bacterium. researchgate.net Other novel quinoline derivatives have also shown significant activity against multidrug-resistant Gram-positive strains, including MRSA. mdpi.comnih.gov For example, a series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides were synthesized and tested, with compound 3l showing an MIC of 7.812 µg/mL against E. coli. mdpi.com These findings indicate that the quinoline scaffold, particularly when substituted with moieties like methoxyphenylamine, holds potential for the development of new antibacterial drugs.

| Compound/Analogue | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide (4e) | Streptococcus pneumoniae | 0.12 μg/mL | researchgate.net |

| Compound 3l | Escherichia coli | 7.812 µg/mL | mdpi.com |

| Compound 3d | Escherichia coli | 31.25 µg/mL | mdpi.com |

| Compound 3c | Escherichia coli | 62.50 µg/mL | mdpi.com |

Evaluation of Antiviral Potential

The quinoline scaffold has also been investigated for its antiviral properties against a range of viruses. nih.gov Phenotypic screening has identified quinazolinone compounds, which are structurally related to quinolines, as novel inhibitors of Zika virus (ZIKV) and Dengue virus (DENV) replication. In one study, several 2,3,6-trisubstituted quinazolinone compounds exhibited potent and broad-spectrum activity against both viruses. The most effective compounds, 22 , 27 , and 47 , had EC₅₀ values as low as 86 nM with no significant cytotoxicity. nih.gov

Furthermore, flavonoids containing a 2-(4-methoxyphenyl)-4H-chromen-4-one scaffold have been explored for antiviral activity. Isoginkgetin , which contains this moiety, demonstrated noteworthy antiviral activity against SARS-CoV-2 with an IC₅₀ value of 22.81 μM. nih.gov The shared N-(4-methoxyphenyl) structural element in these diverse molecular frameworks suggests that this compound could also possess antiviral capabilities. The broad antiviral activity of the quinoline class against various RNA viruses further supports this potential.

| Compound/Analogue | Virus | Activity (EC₅₀/IC₅₀) | Reference |

|---|---|---|---|

| Quinazolinone analogue 27 | Zika Virus (ZIKV) | 180 nM (EC₅₀) | nih.gov |

| Quinazolinone analogue 47 | Zika Virus (ZIKV) | 210 nM (EC₅₀) | nih.gov |

| Quinazolinone analogue 22 | Zika Virus (ZIKV) | 900 nM (EC₅₀) | nih.gov |

| Isoginkgetin | SARS-CoV-2 | 22.81 μM (IC₅₀) | nih.gov |

Insights into Other Antimicrobial, Antifungal, and Antiparasitic Actions

The quinoline scaffold is a prominent heterocyclic structure known for its broad spectrum of pharmacological activities, including antimicrobial, antifungal, and antiparasitic properties. nih.govresearchgate.netresearchgate.netresearchgate.net The versatility of the quinoline ring allows for the synthesis of derivatives with significant potential to combat various pathogens. nih.govresearchgate.net The emergence of drug resistance to conventional antibiotics has intensified the search for new and effective antimicrobial agents, making quinoline derivatives a subject of considerable research interest. researchgate.net

Antimicrobial and Antifungal Activity:

Quinoline derivatives have demonstrated notable activity against a range of bacterial and fungal strains. nih.govresearchgate.netnih.gov Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. researchgate.netbiointerfaceresearch.com For instance, certain quinoline derivatives have exhibited significant minimum inhibitory concentrations (MIC) against bacteria such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. researchgate.netnih.gov The antifungal activity of quinoline derivatives has also been documented against species like Aspergillus flavus, Aspergillus niger, and Candida albicans. researchgate.netnih.gov

The mechanism of action for the antimicrobial and antifungal effects of quinoline derivatives is an area of active investigation. Some studies suggest that these compounds may function as peptide deformylase (PDF) inhibitors or disrupt the fungal cell wall. nih.gov

Specifically, a series of N2,N4-disubstituted quinazoline-2,4-diamines, which share a related structural motif with this compound, were synthesized and tested against multidrug-resistant Staphylococcus aureus. nih.gov This research led to the identification of compounds with low micromolar MIC values and favorable physicochemical properties, suggesting their potential as a platform for developing new antibacterial agents. nih.gov Furthermore, these compounds showed limited potential for resistance development and were effective in in vivo models of peritonitis. nih.gov

The allylamine (B125299) derivative, terbinafine (B446), which contains a nitrogen-containing heterocyclic system, has shown potent antifungal activity by inhibiting fungal squalene (B77637) epoxidase. mdpi.com This leads to a deficiency in ergosterol, a vital component of the fungal cell membrane, and an accumulation of squalene. mdpi.com Another allylamine, naftifine, also exhibits antifungal properties, though terbinafine is generally more active against a range of filamentous fungi, including Aspergillus species. nih.gov

Antiparasitic Actions:

The antiparasitic potential of quinoline derivatives is well-established, with compounds like chloroquine (B1663885) and mefloquine (B1676156) being cornerstone treatments for malaria. ijpsjournal.com Research has expanded to investigate the activity of quinoline and related structures against other parasites.

A study on 4-aminocinnoline derivatives, which are structurally related to 4-aminoquinolines, identified compounds with potent activity against Trypanosoma cruzi and Leishmania donovani. acs.org Specifically, 7-bromo-N-(4-methoxyphenyl)cinnolin-4-amine was synthesized and evaluated as part of this research. acs.org While these compounds showed promising in vitro activity, further work is needed to improve their pharmacokinetic properties for in vivo efficacy. acs.org

In another study, N-(4-methoxyphenyl)pentanamide, a simplified derivative of the anthelmintic drug albendazole, displayed activity against the nematode Toxocara canis. nih.gov This compound affected the viability of the parasites in a time- and concentration-dependent manner, with lower cytotoxicity to human and animal cell lines compared to albendazole. nih.gov

Furthermore, research into benzimidazole (B57391) derivatives has revealed their leishmanicidal activity. nih.govresearchgate.net One such compound, N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, induced ultrastructural changes in Leishmania mexicana promastigotes, including membrane blebbing, the formation of autophagosomes, and mitochondrial disorganization. nih.govresearchgate.net This compound also triggered the production of reactive oxygen species and parasite apoptosis, significantly reducing the parasite load in an in vivo model of cutaneous leishmaniasis. nih.govresearchgate.net

| Compound/Derivative Class | Organism | Activity | Reference |

|---|---|---|---|

| N2,N4-disubstituted quinazoline-2,4-diamines | Multidrug-resistant Staphylococcus aureus | Low micromolar MIC values, effective in vivo | nih.gov |

| Terbinafine | Aspergillus sp. | MIC50 of 0.1 µg/ml, MIC90 of 0.5 µg/ml | nih.gov |

| Naftifine | Aspergillus sp. | MIC50 of 1 µg/ml, MIC90 of 5 µg/ml | nih.gov |

| 7-Bromo-N-(4-methoxyphenyl)cinnolin-4-amine | Trypanosoma cruzi, Leishmania donovani | Potent in vitro activity | acs.org |

| N-(4-methoxyphenyl)pentanamide | Toxocara canis | Time- and concentration-dependent killing | nih.gov |

| N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine | Leishmania mexicana | Reduced parasite load by 71% in vivo | nih.govresearchgate.net |

Anti-Inflammatory and Analgesic Research Endeavors

Quinoline and its derivatives have been the subject of extensive research for their potential anti-inflammatory and analgesic properties. researchgate.netijpsjournal.combenthamdirect.comnih.gov These compounds are recognized for their ability to modulate various pathways involved in inflammation and pain signaling. ijpsjournal.com

Investigation of Inflammatory Pathway Modulation

The anti-inflammatory effects of quinoline derivatives are attributed to their interaction with key inflammatory mediators and signaling pathways. researchgate.netijpsjournal.com Research has shown that these compounds can influence the production of pro-inflammatory molecules and the activity of enzymes involved in the inflammatory cascade.

A study on N-(4-methoxyphenyl) quinoline-8-sulfonamide (B86410) demonstrated its ability to reduce the inflammatory response in fibroblast-like synoviocytes, which are key cells in the pathology of rheumatoid arthritis. nih.govresearchgate.net This compound was found to inhibit the activity of receptor (calcitonin) activity modifying protein 1 (RAMP1) and modulate the Gαs/Gαi-cAMP pathway, leading to a decrease in the inflammatory response. nih.gov

Furthermore, a synthetic chalcone, E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone, has been shown to exert anti-inflammatory effects by inducing the expression of heme oxygenase-1 (HO-1), an enzyme with protective effects against inflammation. nih.gov This compound reduced the upregulation of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), key enzymes in the inflammatory process. nih.gov The anti-inflammatory action was associated with the activation of the Nrf2 transcription factor and attenuation of NF-κB activity. nih.gov

The NF-κB signaling pathway is a critical regulator of inflammation, and its inhibition is a key target for anti-inflammatory drugs. mdpi.com In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a phenylpropanoid compound, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), was found to inhibit the phosphorylation of IκB, p105, and p65, thereby blocking the nuclear translocation of the p65 subunit of NF-κB. mdpi.com This inhibition resulted in a dose-dependent reduction of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production. mdpi.com

Quinoline-O-carbamate derivatives have also been investigated for their anti-inflammatory properties. tandfonline.com One derivative, compound 3f, was found to decrease the production of the pro-inflammatory cytokines IL-6 and IL-1β, as well as NO. tandfonline.com

| Compound/Derivative | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|

| N-(4-methoxyphenyl) quinoline-8-sulfonamide | Inhibits RAMP1 activity, modulates Gαs/Gαi-cAMP pathway | Reduces inflammatory response in fibroblast-like synoviocytes | nih.govresearchgate.net |

| E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone | Induces HO-1 expression, reduces COX-2 and iNOS, activates Nrf2, attenuates NF-κB | Exerts dose-dependent anti-inflammatory effects | nih.gov |

| 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP) | Inhibits NF-κB pathway by blocking phosphorylation of IκB, p105, and p65 | Reduces NO and PGE2 production | mdpi.com |

| Quinoline-O-carbamate derivative (compound 3f) | Decreases production of IL-6, IL-1β, and NO | Demonstrates anti-inflammatory properties | tandfonline.com |

Mechanisms Related to Pain Relief

The analgesic effects of quinoline derivatives are often linked to their anti-inflammatory properties, particularly the inhibition of enzymes like cyclooxygenase (COX), which are central to pain and inflammation signaling. ijpsjournal.com

Research on quinoline derivatives bearing azetidinone scaffolds has identified compounds with significant analgesic activity. nih.gov In a study using the Eddy's hot plate method, a model for assessing central analgesic activity, certain derivatives showed potent pain-relieving effects. nih.gov

The mechanisms underlying pain are complex and involve various signaling pathways. nih.gov Nociceptive signaling, initiated by the activation of sensory neurons called nociceptors, is a key process in pain perception. mdpi.com Inflammatory mediators released during tissue injury can sensitize these nociceptors, leading to hyperalgesia. mdpi.com Some phytochemicals have been shown to modulate these pathways. For instance, quercetin (B1663063) can decrease the mechanical stimulus threshold in rat models of neuropathic pain, an effect linked to the COX-2 pathway. mdpi.com

Other Pharmacological Research Areas

Beyond their antimicrobial and anti-inflammatory properties, quinoline derivatives have been explored for their activity in other pharmacological domains, including the central nervous system and as enzyme inhibitors.

Central Nervous System (CNS) Activity

Quinoline and its derivatives are known to exhibit a range of biological activities, including effects on the central nervous system. researchgate.net Some quinoline derivatives have been investigated for their anticonvulsant properties. researchgate.net

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a major therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govresearchgate.netnih.gov

Quinoline derivatives have emerged as a promising scaffold for the development of AChE inhibitors. nih.govunical.it Molecular docking studies have shown that functionalized quinolines can have a high affinity for AChE. nih.gov For example, a series of quinolinones were designed and synthesized as potential multitarget small molecules for Alzheimer's therapy, with some compounds showing potent and selective inhibition of human recombinant AChE. researchgate.net One particular molecule, QN8, was identified as a potent, non-competitive inhibitor of hrAChE with a Ki value in the nanomolar range (79 nM). researchgate.net

The carbamate (B1207046) moiety is a known pharmacophore for AChE inhibition, and quinoline-O-carbamate derivatives have been developed as multifunctional agents for Alzheimer's disease. tandfonline.com One such derivative, compound 3f, was found to be a reversible dual inhibitor of both AChE and butyrylcholinesterase (BuChE). tandfonline.com

Research has also explored other natural and synthetic compounds as AChE inhibitors. N-trans-feruloyldopamine, for instance, showed the best ability to inhibit AChE among a series of tested compounds, with an IC50 of 8.52 μM. mdpi.com The presence of a dopamine (B1211576) moiety and the nature of the substituent on the aromatic ring were found to be important for inhibitory potency. mdpi.com Flavonoids derived from naringenin (B18129) have also been synthesized and evaluated for their AChE inhibitory activity, with some demonstrating better activity than the parent compound. researchgate.net

| Compound/Derivative Class | Enzyme | Inhibitory Activity (IC50/Ki) | Reference |

|---|---|---|---|

| Quinolinone (QN8) | hrAChE | IC50 = 0.29 µM, Ki = 79 nM | researchgate.net |

| Quinoline-O-carbamate (compound 3f) | eeAChE / eqBuChE | IC50 = 1.3 µM / 0.81 µM | tandfonline.com |

| N-trans-feruloyldopamine | AChE | IC50 = 8.52 μM | mdpi.com |

| Flavonoid derivative (compound 7) from naringenin | AChE | IC50 = 13.0 ± 1.9 μM | researchgate.net |

Structure Activity Relationships Sar and Computational Design for N 4 Methoxyphenyl Quinolin 4 Amine Derivatives

Systematic Exploration of Structural Determinants for Biological Activity

The biological activity of N-(4-methoxyphenyl)quinolin-4-amine derivatives is intricately linked to their molecular architecture. Systematic modifications of the quinoline (B57606) ring, the N-(4-methoxyphenyl) moiety, and the linking groups have provided profound insights into the structural requirements for optimal therapeutic effect.

Influence of Substituents on the Quinoline Ring System

The substitution pattern on the quinoline ring system is a critical determinant of the biological activity of this compound derivatives. The nature and position of these substituents can significantly modulate the compound's potency and selectivity.

Research has shown that the introduction of specific groups at various positions on the quinoline nucleus can either enhance or diminish the desired biological effect. For instance, in the context of antiviral activity, an ethoxy group at position 7 and a methoxy (B1213986) group at positions 6 or 8 have been found to be favorable for activity. nih.govdocumentsdelivered.com Conversely, certain substitutions can be detrimental.

The presence of a trifluoromethyl group at the 7-position of the quinoline ring has been highlighted in the development of anti-influenza agents. semanticscholar.org One such derivative, 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid, demonstrated moderate anti-influenza activity. semanticscholar.org This underscores the importance of electron-withdrawing groups at this position for specific therapeutic targets.

Furthermore, studies on 4-aminoquinoline (B48711) derivatives have revealed that substitutions at the 7-position, such as with a chloro or fluoro group, can lead to potent cytotoxic effects against human breast tumor cell lines. nih.gov For example, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine was identified as a highly active compound against MDA-MB468 cells. nih.gov

The following table summarizes the observed influence of various substituents on the quinoline ring on the biological activity of related quinoline derivatives:

| Position | Substituent | Observed Effect on Activity | Reference |

| 6 | Methoxy | Favorable for antiviral activity | nih.govdocumentsdelivered.com |

| 7 | Ethoxy | Favorable for antiviral activity | nih.govdocumentsdelivered.com |

| 7 | Trifluoromethyl | Moderate anti-influenza activity | semanticscholar.org |

| 7 | Chloro | Potent cytotoxicity against breast cancer cells | nih.gov |

| 7 | Fluoro | Potent cytotoxicity against breast cancer cells | nih.gov |

| 8 | Methoxy | Favorable for antiviral activity | nih.govdocumentsdelivered.com |

Role of the N-(4-methoxyphenyl) Moiety and its Derivatives

However, in some cases, modifications to this moiety are necessary to enhance activity. For instance, in the context of certain antiviral N-quinolin-4-yl-N'-benzylidenehydrazine derivatives, a methoxy group at the para position of the phenyl ring was found to decrease activity. nih.govdocumentsdelivered.com This suggests that for some targets, the electronic and steric properties of the methoxy group may not be optimal for binding.

Conversely, in other contexts, the 4-methoxyphenyl (B3050149) group is a key feature. For example, in a series of pyrazole (B372694) derivatives, the N-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)naphthyl scaffold showed promising biological activity. researchgate.net This highlights the context-dependent importance of this moiety.

Impact of Linker and Bridging Group Modifications

The nature of the linker connecting the quinoline core and the phenyl ring is another critical factor influencing biological activity. Modifications to this linker can alter the molecule's flexibility, conformation, and ability to interact with its target.

In a study of quinoxaline (B1680401) derivatives, it was found that an N-linker at the third position increased anticancer activity, while an O-linker decreased it. mdpi.com Furthermore, a secondary amine at this position was more beneficial than a primary or tertiary amine. mdpi.com This demonstrates the specific steric and electronic requirements of the linker for optimal interaction with the target.

The length and composition of the linker are also crucial. For instance, in the development of anti-influenza agents, a 4-aminobenzoic acid linker was found to be important for interaction with the viral RNA polymerase. semanticscholar.org The benzene (B151609) ring of this linker was observed to form Pi-Pi stacking interactions with key amino acid residues. semanticscholar.org

In Silico Approaches to Molecular Understanding and Design

Computational methods have become indispensable tools for elucidating the molecular basis of action and for the rational design of new this compound derivatives with improved therapeutic profiles.

Molecular Docking Studies for Target Binding Affinities

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method provides valuable insights into the binding mode and affinity of this compound derivatives to their biological targets.

For example, docking studies of 4-[(quinolin-4-yl)amino]benzamide derivatives against the influenza virus RNA polymerase revealed key interactions. semanticscholar.org The benzene ring of the 4-aminobenzoic acid linker was shown to form a Pi-Pi stacking interaction with TRP706, while the oxygen atom of the carboxylic acid formed a salt bridge with LYS643. semanticscholar.org These insights are crucial for designing more potent inhibitors.

In another study, molecular docking of quinazolinone derivatives with adenylate kinase, peptide deformylase, and DNA polymerase showed good binding scores, indicating their potential as inhibitors of these enzymes. dntb.gov.ua Similarly, docking studies of 4-anilinoquinazoline (B1210976) derivatives against EGFR and VEGFR-2 have helped to explain their cytotoxic activity. ijcce.ac.ir

The following table presents a summary of molecular docking studies performed on related quinoline and quinazoline (B50416) derivatives, highlighting the target and key interacting residues.

| Compound Class | Target Protein | Key Interacting Residues | Reference |

| 4-[(Quinolin-4-yl)amino]benzamide derivatives | Influenza RNA Polymerase (PA-PB1) | TRP706, LYS643, GLU623 | semanticscholar.org |

| Quinazolinone derivatives | Adenylate kinase, Peptide deformylase, DNA polymerase | Not specified | dntb.gov.ua |

| 4-Anilinoquinazoline derivatives | EGFR, VEGFR-2 | Not specified | ijcce.ac.ir |

| Quinoxaline derivatives | Not specified | Not specified | sci-hub.se |

| N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides | PI3Kα | Not specified | mdpi.com |

Molecular Dynamics Simulations for Dynamic Ligand-Receptor Interactions

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, allowing for the study of the conformational changes and stability of the complex over time.

MD simulations have been employed to investigate the interactions of 4-[(quinolin-4-yl)amino]benzamide derivatives with the influenza virus RNA polymerase. semanticscholar.org These simulations help to validate the docking poses and provide a more realistic understanding of the binding event.

In the study of 2-anilino 4-amino substituted quinazolines as antimalarial agents, MD simulations were used to examine the stability of the ligand-protein complex with the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (Pf-DHODH) target. nih.gov Such simulations are crucial for confirming the stability of the predicted binding modes and for identifying key residues involved in maintaining the complex.

The integration of SAR studies with computational methods like molecular docking and MD simulations provides a powerful paradigm for the discovery and optimization of this compound derivatives as novel therapeutic agents. This synergistic approach accelerates the design-synthesis-testing cycle, ultimately leading to the development of more effective and safer medicines.

Quantum Chemical Calculations for Electronic and Reactivity Profiles

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of molecules. mdpi.comresearchgate.net These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding a molecule's behavior in chemical reactions.

For derivatives of this compound, DFT calculations are employed to determine key parameters that govern their reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.netaimspress.com The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity. researchgate.netnih.gov

These calculations can predict the most likely sites for electrophilic and nucleophilic attack, guiding the modification of the lead compound to enhance its interaction with a biological target. aimspress.com For instance, the analysis of the molecular electrostatic potential (MEP) map reveals the regions of positive and negative electrostatic potential on the molecule's surface, indicating sites prone to non-covalent interactions with a receptor. researchgate.netnih.gov

Table 1: Key Quantum Chemical Descriptors

| Descriptor | Significance |

| HOMO Energy | Indicates electron-donating ability. researchgate.net |

| LUMO Energy | Indicates electron-accepting ability. researchgate.net |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability. researchgate.netnih.gov |

| Molecular Electrostatic Potential (MEP) | Identifies sites for intermolecular interactions. researchgate.netnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. neliti.comscispace.com By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. neliti.com

For this compound derivatives, QSAR studies involve generating a dataset of compounds with known activities and calculating a wide range of molecular descriptors for each. These descriptors can be electronic (like those from quantum chemical calculations), steric, hydrophobic, or topological. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like random forests and neural networks, are then used to build a model that links these descriptors to the observed biological activity. nih.govnih.gov

The predictive power of a QSAR model is assessed through rigorous validation techniques, including cross-validation and the use of an external test set of compounds not used in model development. nih.gov A statistically significant and predictive QSAR model can provide valuable insights into the structural features that are crucial for the desired biological effect. neliti.comscispace.com For example, a QSAR study on a series of quinoline derivatives might reveal that lipophilicity, as described by the logarithm of the partition coefficient (cLogP), is a key determinant of their antifungal activity. neliti.com

Table 2: Common Descriptors in QSAR Studies

| Descriptor Type | Examples |

| Electronic | Dipole moment, HOMO/LUMO energies |

| Steric | Molecular weight, van der Waals volume |

| Hydrophobic | LogP, solubility |

| Topological | Connectivity indices, shape indices |

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Applications

Drug design strategies can be broadly categorized into structure-based and ligand-based approaches. Both have significant applications in the development of this compound derivatives.

Structure-Based Drug Design (SBDD) relies on the three-dimensional structure of the biological target, typically a protein or enzyme, which can be determined using techniques like X-ray crystallography or NMR spectroscopy. domainex.co.uknih.gov This structural information allows for the rational design of ligands that can fit precisely into the target's binding site. domainex.co.uk Computational tools like molecular docking are used to predict the binding mode and affinity of a ligand to its target. danaher.com This approach is particularly powerful for optimizing lead compounds by suggesting modifications that can enhance binding affinity and selectivity. domainex.co.uk

Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the target is unknown. nih.gov This method utilizes the knowledge of a set of molecules known to bind to the target. nih.gov Techniques like pharmacophore modeling and 3D-QSAR are central to LBDD. A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to be active. This model can then be used to screen virtual libraries of compounds to identify new potential hits.

For this compound derivatives, both SBDD and LBDD can be powerful tools. If the structure of the target enzyme or receptor is available, SBDD can guide the design of more potent and selective inhibitors. researchgate.net If not, LBDD approaches can be used to build a pharmacophore model based on known active quinoline derivatives, which can then inform the design of novel compounds with improved properties.

Strategies for Lead Compound Identification and Optimization

The identification of a promising lead compound is a critical first step in the drug discovery pipeline. slideshare.net For derivatives of this compound, lead compounds can be identified through various means, including high-throughput screening of compound libraries and virtual screening using computational methods. danaher.com

Once a lead is identified, it undergoes a process of optimization to improve its potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). danaher.comnih.gov This optimization is an iterative process involving chemical synthesis and biological testing, often guided by computational modeling.

Strategies for lead optimization of this compound derivatives include:

Functional Group Modification: Systematically altering the functional groups on the quinoline or methoxyphenyl rings to probe for improved interactions with the target. nih.gov

Structure-Activity Relationship (SAR) Guided Optimization: Using the insights gained from SAR studies to make rational modifications to the lead structure. nih.gov For example, if SAR studies indicate that a substituent at a particular position on the quinoline ring is crucial for activity, efforts can be focused on exploring a variety of substituents at that position. acs.org

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve potency or reduce toxicity. researchgate.net

Computational Guidance: Employing SBDD and LBDD techniques to guide the design of new analogs with predicted higher affinity and better ADMET profiles. nih.gov

Through these combined computational and synthetic strategies, the initial promise of the this compound scaffold can be translated into the development of optimized drug candidates.

Advanced Methodologies and Future Research Directions for N 4 Methoxyphenyl Quinolin 4 Amine

Advanced Spectroscopic and Crystallographic Studies in Research

Structural characterization is confirmed through analytical methods such as ¹H and ¹³C-NMR and mass spectrometry. For the broader class of N-substituted-4-hydroxy-2-quinolinones, the ¹H-NMR spectra are noted to have a characteristic signal at a very low field, typically between 16 and 17 ppm, which is attributed to the proton of the 4-OH group. biorxiv.org

Below is a table summarizing the kind of data obtained from these analytical techniques for a compound like N-(4-methoxyphenyl)quinolin-4-amine.

| Technique | Type of Information Provided | Example Data/Parameters |

| ¹H NMR | Proton environment, chemical shifts (δ), coupling constants (J) | Aromatic protons on quinoline (B57606) and phenyl rings, methoxy (B1213986) group protons, amine proton. |

| ¹³C NMR | Carbon skeleton, chemical shifts (δ) | Aromatic, methoxy, and quinoline ring carbons. |

| Mass Spectrometry | Molecular weight, fragmentation pattern | Precise mass to confirm molecular formula (C₁₆H₁₄N₂O). nih.gov |

| FT-IR | Functional groups present | N-H stretching, C-O stretching, C=N stretching, aromatic C-H bending. |

| X-ray Crystallography | 3D molecular structure, bond lengths, bond angles, crystal packing | Unit cell dimensions, space group, intramolecular hydrogen bonding. |

| UV-Vis Spectroscopy | Electronic transitions | Wavelengths of maximum absorbance (λmax). |

This table represents expected data based on standard analytical methods for organic compounds and is not from a specific experimental record for this compound.

Development of Targeted Biochemical and Cell-Based Assays for Mechanistic Elucidation

To understand the biological effects of this compound, researchers employ a variety of targeted assays. These assays, developed for the 4-anilinoquinoline class, are instrumental in identifying molecular targets and clarifying the mechanism of action at a cellular level.

Kinase Inhibition Assays: The 4-anilinoquinoline scaffold has been identified as a potent inhibitor of Cyclin G Associated Kinase (GAK), a regulator of viral and bacterial entry into host cells. nih.gov To quantify this activity, the following assays are used:

Differential Scanning Fluorimetry (DSF): This assay measures the thermal stability of a target protein in the presence of a ligand. An increase in the melting temperature (ΔTm) indicates binding. For a lead 4-anilinoquinoline, a ΔTm of 6.3°C was observed in the GAK DSF assay. nih.gov

Binding Displacement Assays: These assays determine the binding affinity (Ki) of a compound by measuring its ability to displace a known ligand. A lead 4-anilinoquinoline compound demonstrated a Ki of 3.9 nM for GAK. nih.gov

Antiproliferative and Cytotoxicity Assays: Many quinoline derivatives are evaluated for their potential as anticancer agents. rsc.orgrsc.org

MTT Assay: This colorimetric assay is used to measure cell viability and proliferation. In a study of 2-morpholino-4-anilinoquinolines, compounds were tested against the HepG2 liver cancer cell line, with some derivatives showing potent activity with IC₅₀ values as low as 8.50 μM. rsc.orggoogle.com

Flow Cytometry for Cell Cycle Analysis: This technique is used to determine the effect of a compound on the cell cycle. Certain 2-morpholino-4-anilinoquinoline derivatives were found to cause cell cycle arrest in the G0/G1 phase in HepG2 cells. rsc.org

Annexin V/PI Staining: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells, clarifying the mode of cell death induced by the compound. google.com

Tubulin Polymerization Assays: The 4-anilinoquinoline scaffold has also been investigated for its role as an antimitotic agent that targets tubulin. rsc.org

Immunofluorescence Staining: This method visualizes the microtubule network within cells, allowing researchers to observe the depolymerizing effects of a compound. rsc.org

Microtubule Dynamics Assays: These cell-based or in-vitro assays directly measure the effect of a compound on the assembly and disassembly of microtubules. rsc.org

Competitive Binding Assays: To determine the specific binding site on the target protein, a competition assay with a known ligand (like colchicine (B1669291) for tubulin) is performed. Studies have confirmed that certain 4-anilinoquinolines bind to the colchicine site on tubulin. rsc.org

| Assay Type | Purpose | Example Target/Cell Line | Key Finding for 4-Anilinoquinoline Class |

| Differential Scanning Fluorimetry | Assess direct binding to a protein target. | Cyclin G Associated Kinase (GAK) | Potent binding and stabilization of the kinase. nih.gov |

| Antiproliferative (MTT) Assay | Measure cytotoxic activity against cancer cells. | HCT116, HepG2, A549 | Nanomolar to micromolar IC₅₀ values. rsc.orgrsc.org |

| Cell Cycle Analysis | Determine impact on cell cycle progression. | HepG2 | Induction of G0/G1 phase arrest. rsc.org |

| Tubulin Polymerization Assay | Evaluate effects on microtubule formation. | Purified tubulin / Cancer cells | Inhibition of tubulin polymerization. rsc.org |

High-Throughput Screening Campaigns and Chemical Probe Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries for biological activity. The 4-anilinoquinoline scaffold, to which this compound belongs, is a classic example of a "privileged structure" frequently identified in such screens. nih.gov The discovery of 4-anilinoquinolines as GAK inhibitors was the result of screening diverse chemical libraries. nih.gov

The inclusion of this compound in several screening libraries, such as MLS000047685 and SMR000033695, confirms its role in broad screening campaigns aimed at identifying new bioactive molecules. nih.gov Once a hit like this compound is identified, a focused "hit-to-lead" chemistry effort is initiated to optimize its potency and selectivity. This involves synthesizing analogs with various substitutions on both the quinoline and aniline (B41778) rings to build a structure-activity relationship (SAR) profile. nih.govrsc.org

A compound with a well-defined mechanism and high potency can be developed into a chemical probe. Such a probe, often modified with a reporter tag (like biotin (B1667282) or a fluorophore), is a valuable tool for studying the biological function of its protein target in complex systems.

Proteomic and Metabolomic Approaches for Target Deconvolution

Identifying the specific protein targets of a bioactive compound is a critical step in understanding its mechanism of action and potential off-target effects. Chemical proteomics and metabolomics offer powerful, unbiased approaches for this "target deconvolution."

Affinity-Based Proteomics: A functional proteomics approach using displacement affinity chromatography has been successfully used to identify targets of quinoline drugs. In this method, the purine-binding proteome is captured, and quinoline compounds are used to displace and identify specific binding proteins. This approach identified aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets of several quinoline compounds. nih.gov

Quantitative Proteomics: Modern mass spectrometry-based proteomics provides several advanced, label-free, and label-based methods for identifying protein targets.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): This method allows for the quantitative comparison of protein abundance between treated and untreated cells, enabling the identification of proteins whose levels change upon compound treatment.

Cellular Thermal Shift Assay (CETSA) and Thermal Proteome Profiling (TPP): These methods identify protein targets by detecting changes in their thermal stability upon ligand binding across the entire proteome.

Limited Proteolysis–Coupled Mass Spectrometry (LiP-MS): This technique identifies drug-protein interactions by detecting changes in protease susceptibility of a protein when a ligand is bound. It can identify targets and approximate their binding sites simultaneously.

Metabolomics: This approach involves the global analysis of metabolites in a biological system. For quinoline derivatives, metabolomic studies can reveal which metabolic pathways are perturbed by the compound. For instance, studies on the degradation of quinoline by microorganisms have identified key metabolic steps, such as initial hydroxylation at the 2-position. Similar approaches in human cells could uncover metabolic enzymes or pathways affected by this compound.

Emerging Methodologies in Chemical Biology of Quinoline Derivatives

The field of chemical biology is continuously evolving, providing new tools to synthesize, study, and apply small molecules like this compound.

Activity-Based Protein Profiling (ABPP): ABPP is a powerful chemoproteomic strategy that uses reactive chemical probes to map the functional state of entire enzyme families directly in native biological systems. An ABPP probe typically contains a reactive group ("warhead") that covalently binds to an active site residue of an enzyme. This technology has been applied to quinazoline (B50416) derivatives, leading to the identification of β-ketoacyl-ACP-synthase II (FabF) as a novel target in pathogenic bacteria. This highlights the potential of using an ABPP approach to discover unforeseen targets of this compound.

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is a highly efficient and versatile reaction used to create complex molecules and bioconjugates. In the context of quinoline chemistry, it is used for:

Synthesis of Novel Analogs: Researchers have used click chemistry to synthesize novel quinoline-1,2,3-triazole hybrids, significantly improving yields and reaction times compared to traditional methods. rsc.org

Development of Chemical Probes: This method is ideal for attaching reporter tags (like fluorophores or biotin) or photoreactive groups to a molecule like this compound. This enables its use in pull-down experiments for target identification or in cellular imaging studies.

Green Synthesis Methodologies: There is a growing emphasis on developing environmentally benign synthesis methods. For quinoline derivatives, modern techniques like microwave-assisted synthesis and ultrasound irradiation are being employed to reduce reaction times, increase yields, and minimize the use of hazardous solvents.

Q & A

Q. What are the optimal synthetic routes for N-(4-methoxyphenyl)quinolin-4-amine, and how do reaction conditions influence yield?

Methodological Answer:

- Nucleophilic substitution is the primary method, where 4-chloroquinoline reacts with 4-methoxyaniline under reflux in ethanol or THF (70–90°C, 12–24 hrs). Catalytic bases like K₂CO₃ improve yields by deprotonating the aniline .

- Microwave-assisted synthesis reduces reaction time (1–2 hrs) with comparable yields (75–85%) .

- Purification : Column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization from ethanol is standard .

| Key Variables | Impact on Yield |

|---|---|

| Temperature (>90°C) | Decreases due to side reactions |

| Solvent polarity (e.g., DMF vs. ethanol) | Higher polarity accelerates substitution |

| Aniline stoichiometry (1.2–1.5 eq) | Maximizes conversion |

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Aromatic protons appear at δ 6.8–8.5 ppm; methoxy group at δ ~3.8 ppm. Quinoline C4-NH signal is typically broad (δ 10–12 ppm) .

- HRMS : Exact mass confirmation (e.g., C₁₆H₁₅N₂O requires m/z 267.1134) .

- HPLC-PDA : Purity >95% achieved using C18 columns (acetonitrile:water + 0.1% TFA) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on quinoline or aniline) affect biological activity?

SAR Insights:

- Quinoline C2/C6 substituents : Electron-withdrawing groups (e.g., Cl, CF₃) enhance antiproliferative activity (e.g., EC₅₀ = 2 nM in apoptosis assays) .

- Aniline para-methoxy : Critical for blood-brain barrier penetration; replacement with bulkier groups (e.g., tert-butyl) reduces bioavailability .

- N-Methylation : Increases metabolic stability but may reduce kinase inhibition (e.g., RIP2 IC₅₀ shifts from 15 nM to 50 nM) .

Q. What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?

Methodological Answer:

- Twinned crystals : Common due to flexible methoxyphenyl group. Use SHELXL for twin refinement (HKLF5 format) with BASF parameter optimization .

- Disorder : Methoxy groups often require PART instructions and isotropic refinement .

- Data collection : High-resolution synchrotron data (d ~0.8 Å) recommended for accurate H-atom placement .

Q. How can conflicting data in biological assays (e.g., cytotoxicity vs. enzyme inhibition) be reconciled?

Analytical Framework:

- Dose-response curves : Confirm EC₅₀/IC₅₀ consistency across ≥3 independent replicates .

- Off-target profiling : Use kinase panels (e.g., Eurofins DiscoverX) to rule out non-specific effects .

- Metabolic stability : Compare microsomal half-life (e.g., human liver microsomes) with cellular activity .

| Case Study | Resolution Strategy |

|---|---|

| High apoptosis induction but low kinase inhibition | Metabolite identification (LC-MS/MS) revealed prodrug activation |

Q. What in vivo models are suitable for studying its pharmacokinetics and efficacy?

Methodological Answer:

- MX-1 breast cancer xenografts : Daily oral dosing (10 mg/kg) achieves tumor regression (75% reduction vs. control) with >90% plasma protein binding .

- Cerebrospinal fluid (CSF) sampling : Confirms BBB penetration (brain:plasma ratio = 0.8) in rodent models .

- PK/PD modeling : Two-compartment model with first-order absorption (t₁/₂ = 4.2 hrs) .

Data Contradiction Analysis

Example : Discrepancies in reported IC₅₀ values for Bcl-2 inhibition (0.5–5 µM across studies ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.